molecular formula C18H13N3O2S B2820880 5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428378-80-6

5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2820880
CAS No.: 1428378-80-6
M. Wt: 335.38
InChI Key: GKCSJCJNUNALFL-UHFFFAOYSA-N
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Description

5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophen-2-yl group: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.

    Addition of the 2-oxo-2-phenylethyl group: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in the production of high-performance materials or in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could act as an agonist or antagonist at specific receptors, modulating their activity.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:

  • 5-(2-oxo-2-phenylethyl)-2-(furan-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(2-oxo-2-phenylethyl)-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the thiophen-2-yl group, in particular, may impart unique electronic and steric properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-phenacyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-16(13-5-2-1-3-6-13)12-20-8-9-21-15(18(20)23)11-14(19-21)17-7-4-10-24-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCSJCJNUNALFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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